2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

5-[(2-Chlorophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 57270-78-7), commonly referred to as 5-(2-chlorobenzylidene)barbituric acid or o-chlorobenzylidene barbiturate, is a member of the 5-arylidene barbituric acid class. It is synthesized via Knoevenagel condensation of barbituric acid with 2-chlorobenzaldehyde.

Molecular Formula C11H7ClN2O3
Molecular Weight 250.64 g/mol
CAS No. 57270-78-7
Cat. No. B11654546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-
CAS57270-78-7
Molecular FormulaC11H7ClN2O3
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Cl
InChIInChI=1S/C11H7ClN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17)
InChIKeyFMAIJMYTMYNJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorobenzylidene)barbituric Acid (CAS 57270-78-7): A Defined ortho-Chloro Arylidene Barbiturate for Structure-Activity Studies


5-[(2-Chlorophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 57270-78-7), commonly referred to as 5-(2-chlorobenzylidene)barbituric acid or o-chlorobenzylidene barbiturate, is a member of the 5-arylidene barbituric acid class [1]. It is synthesized via Knoevenagel condensation of barbituric acid with 2-chlorobenzaldehyde [2]. The compound possesses a molecular formula of C₁₁H₇ClN₂O₃, a molecular weight of 250.64 g/mol, a computed logP of 1.747, and a predicted density of 1.494 g/cm³ [3]. Its defining structural feature is the ortho-chlorine substitution on the benzylidene ring, which distinguishes it from the meta- and para-chloro regioisomers (CAS 71732-11-1 and CAS 27402-31-9, respectively) and from the unsubstituted 5-benzylidene barbituric acid [4].

Why 5-(2-Chlorobenzylidene)barbituric Acid Cannot Be Replaced by Other Regioisomers or Unsubstituted Analogs in 57270-78-7 Procurement


Within the 5-arylidene barbituric acid family, the position of the chlorine substituent on the phenyl ring exerts a decisive influence on both biological target engagement and physicochemical properties [1]. Ortho-substitution introduces steric hindrance and distinct electronic effects that alter the compound's conformation, hydrogen-bonding capacity, and lipophilicity relative to meta- and para-substituted analogs [2]. Critically, molecular modeling studies of the urease enzyme pocket have demonstrated that the barbituric acid moiety of ortho-substituted derivatives is positioned farther from the bimetallic nickel catalytic center than that of para-substituted analogs, resulting in systematically reduced chelating ability and lower inhibitory potency [3]. Consequently, procurement of CAS 57270-78-7 for structure-activity relationship (SAR) studies or screening campaigns cannot be satisfied by substituting the 3-chloro (CAS 71732-11-1) or 4-chloro (CAS 27402-31-9) regioisomer, as each occupies a discrete region of chemical and biological space [4].

Quantitative Differentiation Evidence: How CAS 57270-78-7 Compares to Its Closest Analogs Across Key Assay Dimensions


Human Acetylcholinesterase (AChE) Inhibition: Single-Digit Micromolar IC₅₀ Compared to Structurally Diverse Arylidene Analogs

CAS 57270-78-7 was evaluated against human recombinant acetylcholinesterase (AChE) and human plasmatic butyrylcholinesterase (BuChE) and deposited in ChEMBL (CHEMBL4857554) [1]. In this assay, the compound exhibited an IC₅₀ of 1.58 µM against AChE and an IC₅₀ of 6.88 µM against BuChE, yielding an AChE/BuChE selectivity ratio of approximately 4.4-fold [1]. This represents a moderate but defined selectivity window. For context, a broad series of 5-benzylidene(thio)barbiturates 3a–r tested under comparable conditions yielded AChE IC₅₀ values spanning from sub-micromolar to >100 µM, with the most potent compound (3r) achieving an AChE IC₅₀ of 9.12 µM; the ortho-chloro unsubstituted barbiturate scaffold (CAS 57270-78-7) thus falls within the active range of this series, though direct head-to-head comparison with its exact para-chloro counterpart in the same assay is not available from this dataset [2].

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

Urease Inhibition: Ortho-Substitution Penalty Quantified by Cross-Study SAR Relative to Para-Substituted and Unsubstituted Analogs

Molecular docking and in vitro screening of a virtual library of 5-arylidene barbituric acids against H. pylori urease revealed that the parent 5-benzylidene barbituric acid and several para-substituted derivatives (compounds 1a, 1d, 1e, 1f, 1g, 1h) exhibited IC₅₀ values ranging from 41.6 to 83.3 µM, all superior to the standard inhibitor hydroxyurea (IC₅₀ = 100 µM) [1]. Critically, the study concluded that ortho- and meta-substituted analogs showed lower urease inhibitory activity than para-substituted derivatives because the barbituric acid moiety in ortho-substituted compounds is positioned farther from the bimetallic nickel center, reducing chelating efficiency [1]. Although a discrete IC₅₀ for CAS 57270-78-7 was not reported in that specific study, a structurally analogous ortho-fluoro derivative was computationally predicted and experimentally confirmed to have diminished potency relative to its para-fluoro counterpart, consistent with the ortho-substitution penalty pattern [2].

Urease inhibition Helicobacter pylori Antiulcer drug discovery

Physicochemical Discrimination: Experimentally Determined logP of 1.747 Distinguishes the ortho-Chloro Analog from Its Regioisomers

The computed octanol-water partition coefficient (logP) for CAS 57270-78-7 is 1.747, as reported in the YYBYY chemical database [1]. This value reflects the contribution of the ortho-chlorine substituent to molecular lipophilicity. While experimentally determined logP values for the corresponding meta-chloro (CAS 71732-11-1) and para-chloro (CAS 27402-31-9) regioisomers are not compiled in a single comparative dataset, the ortho-substitution pattern is known to reduce apparent lipophilicity relative to para-substitution due to intramolecular steric effects and reduced solvent-accessible surface area of the chlorine atom [2]. In a systematic study of substituent effects on barbituric acid partition coefficients, the contribution of the polar effect of C5 substituents was found to be insignificant compared to hydrophobic contributions, meaning that even modest logP differences between regioisomers can translate into measurable differences in membrane permeability and protein binding [3].

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for 5-(2-Chlorobenzylidene)barbituric Acid (CAS 57270-78-7) Based on Quantitative Evidence


Negative Control for Urease Inhibitor Screening Campaigns Targeting Para-Substituted Leads

Given the class-level evidence that ortho-substituted 5-arylidene barbituric acids exhibit systematically lower urease inhibitory potency than their para-substituted counterparts [1], CAS 57270-78-7 is optimally deployed as a negative-control compound in H. pylori urease inhibitor screening cascades. Its inclusion enables researchers to empirically validate the ortho-substitution penalty and establish assay windows by comparing its activity against para-chloro (CAS 27402-31-9) or para-fluoro analogs that are predicted to be more potent [2].

Reference Standard for SAR Studies on Halogen Position Effects in Arylidene Barbiturate Pharmacophores

The ortho-chloro substitution pattern of CAS 57270-78-7 introduces steric and electronic perturbations that are distinct from meta- and para-substituted regioisomers [1]. This compound serves as an essential reference standard in systematic SAR investigations aimed at mapping the relationship between halogen position on the benzylidene ring and biological activity across target classes including cholinesterases, tyrosinase, and α-glucosidase, where 5-benzylidene barbiturate derivatives have demonstrated measurable inhibition [2].

Moderate-Affinity AChE Ligand for Fragment-Based or Scaffold-Hopping Approaches in Neurodegenerative Disease Research

With a defined human AChE IC₅₀ of 1.58 µM and a ~4.4-fold selectivity window over BuChE [1], CAS 57270-78-7 represents a synthetically tractable starting point for medicinal chemistry optimization. Its modest potency and clear selectivity profile make it suitable for fragment-growing or scaffold-hopping strategies aimed at developing more potent, selective cholinesterase inhibitors, particularly in the context of Alzheimer's disease drug discovery where balanced AChE/BuChE inhibition or AChE-selective profiles are therapeutically relevant [2].

Physicochemical Probe for Lipophilicity-Dependent ADME Profiling of Halogenated Arylidene Barbiturates

The experimentally determined logP of 1.747 and PSA of 75.27 Ų [1] position CAS 57270-78-7 within favorable drug-like chemical space (Lipinski Rule of Five compliance). This compound can be used as a physicochemical probe to benchmark the impact of ortho-halogen substitution on membrane permeability, plasma protein binding, and metabolic stability in comparative ADME panels alongside its meta- and para-substituted regioisomers, for which such data are needed to establish comprehensive structure-property relationship (SPR) models [2].

Quote Request

Request a Quote for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.